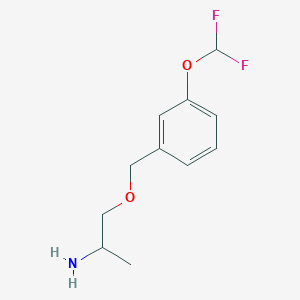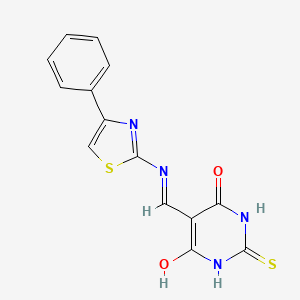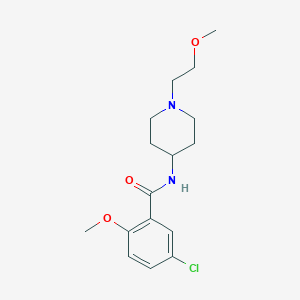
2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine" is not directly mentioned in the provided papers. However, the papers discuss various compounds with structural similarities or functional groups that may be related to the compound . For instance, the synthesis and biological evaluation of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines with high affinity for sigma receptors are described, which shares the arylethylamine backbone . Another study presents the synthesis of a novel anti-juvenile hormone agent with a benzyloxy component . Additionally, reactions of difluoro-substituted compounds with carbonyl compounds and aniline are discussed, which could be relevant to the difluoromethoxy group in the target compound .
Synthesis Analysis
The synthesis of related compounds involves strategic functionalization of aromatic systems and the introduction of nitrogen-containing groups. For example, the synthesis of sigma receptor ligands involves the manipulation of arylethylamine structures to achieve high receptor affinity . The synthesis of the anti-juvenile hormone agent includes the attachment of a benzyloxy moiety to an aromatic ring . These methods could potentially be adapted for the synthesis of "2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine" by incorporating the appropriate difluoromethoxy and methyl-ethylamine substituents.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine" is characterized by the presence of aromatic rings, heteroatoms, and various substituents that influence their biological activity and receptor affinity. The sigma receptor ligands described exhibit high affinity due to their specific structural features . The molecular structure of the anti-juvenile hormone agent is designed to induce specific biological effects, such as precocious metamorphosis in larvae .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes interactions with carbonyl compounds and aniline, leading to the formation of colored ethylenic derivatives and oxazaborins . These reactions are influenced by the presence of difluoro groups and the nature of the solvent. The reactivity patterns observed in these studies could provide insights into the potential reactions of "2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine" with various nucleophiles and electrophiles.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine" are not directly reported, the properties of structurally related compounds can be inferred. The presence of difluoromethoxy and benzyloxy groups is likely to affect the compound's lipophilicity, solubility, and stability. The biological evaluation of sigma receptor ligands indicates that subtle changes in structure can significantly impact binding affinity and selectivity . The anti-juvenile hormone agent's activity suggests that specific functional groups are critical for biological activity .
Applications De Recherche Scientifique
Benzyl Ether Synthesis
- The compound 2-benzyloxy-1-methylpyridinium triflate has been identified as a stable, neutral organic salt that efficiently converts alcohols into benzyl ethers upon warming, showing good to excellent yield. This reagent is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters, highlighting its potential in synthetic organic chemistry (Poon & Dudley, 2006); (López & Dudley, 2008).
Ligand-Mediated Copper(I)-Dioxygen Reactivity
- A study explored the reactivity of copper(I)-dioxygen using 2-(2-pyridyl)ethylamine bidentate ligands. These compounds significantly influence the copper(I)-dioxygen reactivity, providing insights into the formation of complexes that are essential in understanding the oxidative processes and potential applications in oxidation reactions (Taki et al., 2002).
Surface Diastereomeric Complexes
- The formation of diastereomeric complexes between methyl benzoylformate and (R)-1-(1-naphthyl)ethylamine on Pt(111) was studied, revealing distinct geometries and complexation patterns. This study contributes to the understanding of surface interactions and complex formations, which can be crucial in the development of catalytic processes and surface chemistry (Goubert & McBreen, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[[3-(difluoromethoxy)phenyl]methoxy]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-8(14)6-15-7-9-3-2-4-10(5-9)16-11(12)13/h2-5,8,11H,6-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHRQOMMFIHKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC(=CC=C1)OC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)


![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)


![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)
![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)
